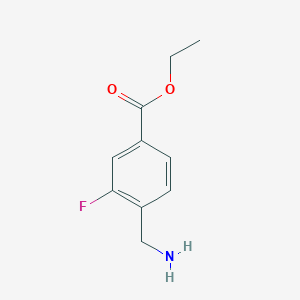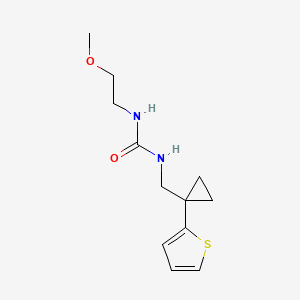
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, also known as MTUCB, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications.
Mechanism of Action
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the caspase pathway, which leads to apoptosis in cancer cells. 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea also activates the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In addition, 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea inhibits the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has also been found to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway. Additionally, 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea in lab experiments is its potential therapeutic applications in various diseases. 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been shown to have neuroprotective effects, anti-cancer effects, and anti-inflammatory effects, which make it a promising compound for further research. However, one of the limitations of using 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea. One area of research is the development of more efficient synthesis methods for 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, which can improve its availability for research. Another area of research is the investigation of the potential therapeutic applications of 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to understand the mechanism of action of 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea and its effects on various signaling pathways in the body.
Synthesis Methods
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can be synthesized through a multi-step process that involves the reaction of 2-methoxyethanol with thiophene-2-carboxaldehyde, followed by the reaction with cyclopropanecarboxylic acid and then with N,N-dimethylformamide dimethyl acetal. The final step involves the reaction of the intermediate with N,N'-diisopropylcarbodiimide and 1-(tert-butoxycarbonyl)piperazine to yield 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea.
Scientific Research Applications
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-16-7-6-13-11(15)14-9-12(4-5-12)10-3-2-8-17-10/h2-3,8H,4-7,9H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJRFQFWIMKHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

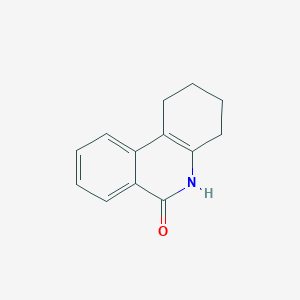
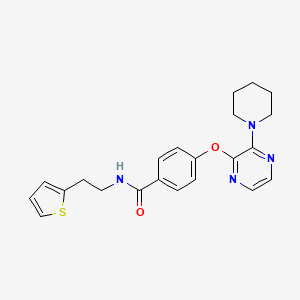
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2854125.png)
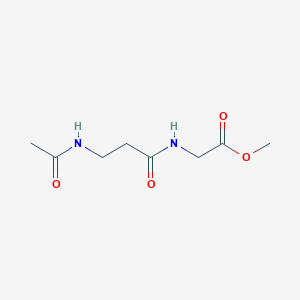

![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)

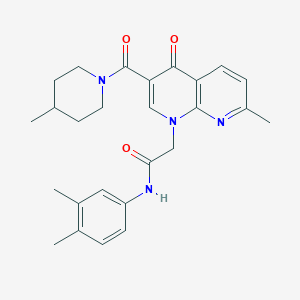
![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854136.png)
![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2854140.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)

